Product packaging for N,N-Dimethyltridecylamine(Cat. No.:CAS No. 17373-29-4)

N,N-Dimethyltridecylamine

Cat. No.: B094407
CAS No.: 17373-29-4
M. Wt: 227.43 g/mol
InChI Key: ADXNPXDFKKWVGE-UHFFFAOYSA-N
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Description

N,N-Dimethyltridecylamine is a useful research compound. Its molecular formula is C15H33N and its molecular weight is 227.43 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H33N B094407 N,N-Dimethyltridecylamine CAS No. 17373-29-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N,N-dimethyltridecan-1-amine
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InChI

InChI=1S/C15H33N/c1-4-5-6-7-8-9-10-11-12-13-14-15-16(2)3/h4-15H2,1-3H3
Source PubChem
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InChI Key

ADXNPXDFKKWVGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H33N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID0058510
Record name N,N-Dimethyltridecylamine
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Molecular Weight

227.43 g/mol
Source PubChem
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CAS No.

17373-29-4, 67700-98-5
Record name Dimethyltridecylamine
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Record name N,N-Dimethyltridecylamine
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Record name Amines, C10-16-alkyldimethyl
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Record name 1-Tridecanamine, N,N-dimethyl-
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Record name N,N-Dimethyltridecylamine
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Record name N,N-DIMETHYLTRIDECYLAMINE
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Eschweiler Clarke Reaction:a Classic Method for the N Methylation of Primary or Secondary Amines is the Eschweiler Clarke Reaction. a Long Chain Primary Amine Tridecylamine Could Be Reacted with Excess Formic Acid and Formaldehyde. the Reaction Proceeds Through the Formation of an Iminium Ion, Which is then Reduced by Formate. This Method is Particularly Useful in Laboratory Settings for Its High Yields and Simple, Non Catalytic Conditions.

Evaluation of Catalytic Performance in Amine-Related Transformations

While N,N-dimethylalkylamines are typically known as chemical intermediates rather than catalysts themselves, they and their derivatives play crucial roles in various catalytic systems and transformations.

Precursors to Phase-Transfer Catalysts: Long-chain tertiary amines like N,N-Dimethyltridecylamine are key precursors for the synthesis of quaternary ammonium (B1175870) salts ("quats"). These quats, such as cetyltrimethylammonium bromide (CTAB), are highly effective phase-transfer catalysts (PTCs). As PTCs, they facilitate the reaction between reactants located in different immiscible phases (e.g., aqueous and organic) by transporting the anionic reactant across the phase boundary. This enables a wide range of reactions, including alkylations, substitutions, and oxidations, to occur under milder conditions with higher yields.

Role in Nanoparticle Synthesis: N,N-dimethylalkylamines can act as capping agents or stabilizers in the synthesis of metallic nanoparticles. sigmaaldrich.com For example, N,N-Dimethyldodecylamine has been used as a capping agent in the synthesis of gold-palladium (Au-Pd) bimetallic nanoparticles. sigmaaldrich.com The amine group coordinates to the metal surface, controlling the particle's growth and preventing aggregation, which is crucial for achieving the desired size, shape, and catalytic activity of the nanoparticles.

Transformations of the Amine Itself: The tertiary amine functional group is itself subject to various catalytic transformations.

N-Oxidation: Tertiary amines are readily oxidized to form N-oxides, such as this compound N-oxide. This transformation is often carried out using oxidants like hydrogen peroxide and can be catalyzed. The resulting amine oxides are important non-ionic or amphoteric surfactants with applications in detergents and personal care products. honeywell.comnih.gov

α-C-H Oxidation: The C-H bonds adjacent (alpha) to the nitrogen atom in tertiary amines can be catalytically oxidized. This can lead to dealkylation or the formation of amides. Research into iron-based and other transition metal catalysts has explored these transformations, which are fundamental in drug metabolism and synthetic chemistry.

Cross-Compound Analysis of Environmental Fate and Bioaccumulation Dynamics

The environmental behavior of N,N-dimethylalkylamines is largely dictated by the long alkyl chain, which influences their solubility, sorption, and biodegradability.

Biodegradation: Long-chain alkylamines are generally considered to be biodegradable. Studies on related compounds, such as primary and quaternary alkylamines, show that biodegradation proceeds via cleavage of the C-N bond, followed by the oxidation of the resulting alkyl chain, which can then enter fatty acid metabolic pathways. Aerobic bacteria, particularly of the Pseudomonas genus, have been identified as capable of utilizing long-chain alkylamines as a sole source of carbon and nitrogen.

The N-oxide derivatives (C10-C16 alkyldimethylamine oxides), which are common commercial products and potential metabolites, are reported to be readily biodegradable and anaerobically degradable. oecd.org The rate of biodegradation for the parent amines can, however, be influenced by the length of the alkyl chain. While compounds with chains up to C14 are readily degraded, very long chains (C16 and C18) may exhibit slower degradation rates or inhibitory effects on microbial activity in standard tests, though they are still considered ultimately biodegradable.

Sorption and Bioaccumulation: Due to their low water solubility and long hydrophobic chain, these compounds have a tendency to adsorb to organic matter in soil, sediment, and sewage sludge. oecd.org This sorption reduces their concentration in the water column but can lead to their accumulation in solids.

The potential for bioaccumulation is related to the compound's octanol-water partition coefficient (log Pow). For N,N-dimethylalkylamines, the log Pow is high and increases with the length of the alkyl chain, suggesting a potential for bioaccumulation in aquatic organisms. For example, the calculated XLogP3 for N,N-Dimethyldecylamine (C10) is 5.3, while for N,N-Dimethyltetradecylamine (C14) it is 6.9. nih.govnih.gov However, their ready metabolism and biodegradation can mitigate this potential. While the compounds may be taken up by organisms, they are not expected to persist or biomagnify significantly in the food chain due to metabolic breakdown. The U.S. Environmental Protection Agency, in its assessments of the related amine oxides, considers them to have low concern for bioaccumulation due to their biodegradability.

The following table summarizes the environmental characteristics of this amine class.

Environmental AspectGeneral Trend for N,N-Dimethylalkylamines (C10-C16)Influencing Factors
Aerobic Biodegradation Generally considered readily to ultimately biodegradable.Longer alkyl chains (≥C16) may show slower degradation rates.
Anaerobic Biodegradation Considered biodegradable; N-oxide derivatives are confirmed to be anaerobically degradable. oecd.orgSorption to sludge can be a primary removal mechanism in anoxic environments.
Sorption High tendency to adsorb to sludge, soil, and sediment.Increases with alkyl chain length due to hydrophobicity.
Bioaccumulation Potential High log Pow suggests potential, but this is mitigated by metabolic degradation.Chain length directly correlates with log Pow.

Theoretical and Computational Studies of N,n Dimethyltridecylamine

Quantitative Structure-Activity Relationship (QSAR) Modeling for Chemical Behavior Prediction

Quantitative Structure-Activity Relationship (QSAR) models are computational tools that correlate the chemical structure of a compound with its biological activity or chemical behavior. For N,N-Dimethyltridecylamine, a long-chain tertiary amine, QSAR modeling can be instrumental in predicting its physicochemical properties, environmental fate, and potential toxicity without the need for extensive experimental testing. These models are built upon the principle that the structure of a molecule dictates its properties and activities.

QSAR studies for aliphatic and aromatic amines have successfully predicted their relative toxicity. For instance, the toxicity of a range of amines, including tertiary amines, has been evaluated using the Tetrahymena pyriformis population growth impairment assay. In such studies, a common approach is to regress the toxicity, measured as the logarithm of the inverse of the 50% inhibitory growth concentration (log IGC50⁻¹), against the 1-octanol/water partition coefficient (log KOW), a measure of hydrophobicity. A representative model for a set of 20 amines demonstrated a strong correlation, highlighting the importance of hydrophobicity in predicting toxicity. nih.gov

The general form of such a QSAR equation is: log (1/C) = a * log KOW + b where C is the concentration of the compound that elicits a defined response, and 'a' and 'b' are constants derived from the regression analysis.

Another area where QSAR has been applied to similar compounds is in predicting metabolic pathways. A study on the microsomal N-oxygenation of nine long-chain N,N-dimethylalkylamines revealed that the relative oxidizability of these amines is parabolically dependent on the structure and physicochemical properties of both the parent amines and their N-oxide metabolites. nih.gov The biological N-oxygenation of these tertiary amines was found to be governed by a combination of lipophilicity, stereochemistry, and electronic effects. nih.gov

The development of a robust QSAR model for this compound would involve the calculation of various molecular descriptors. These descriptors quantify different aspects of the molecular structure, such as steric, electronic, and hydrophobic properties.

Exemplary Molecular Descriptors for QSAR Modeling of Tertiary Amines

Descriptor CategorySpecific DescriptorsPredicted Chemical Behavior
Topological Molecular Weight, Wiener Index, Kier & Hall Connectivity IndicesBoiling point, Viscosity, Density
Electronic Dipole Moment, Highest Occupied Molecular Orbital (HOMO) Energy, Lowest Unoccupied Molecular Orbital (LUMO) EnergyReactivity, Toxicity, Biodegradability
Hydrophobic Log KOW (Octanol-Water Partition Coefficient)Aquatic toxicity, Bioaccumulation potential, Soil adsorption
Steric Molar Refractivity, van der Waals VolumeReceptor binding, Enzyme inhibition

By establishing a statistically significant relationship between these descriptors and a specific activity or property, a predictive model can be generated. Such a model for this compound could be invaluable for assessing its environmental impact and guiding the design of safer, more effective analogues in various industrial applications. For example, QSAR models have been developed to predict the toxicity of mixtures of aromatic amines and phenols to bacteria, which is crucial for environmental risk assessment. nih.gov

Integration of Machine Learning in Chemical Design and Prediction

The integration of machine learning (ML) is revolutionizing the field of chemical design and property prediction, offering powerful tools to navigate the vast chemical space and accelerate the discovery of novel molecules with desired characteristics. For a compound like this compound, which belongs to the class of long-chain tertiary amines often used as surfactants or chemical intermediates, ML can play a significant role in predicting its behavior and in the design of new, related molecules.

Machine learning algorithms can be trained on large datasets of chemical structures and their corresponding experimental properties to learn complex structure-property relationships that may not be captured by traditional QSAR models. encyclopedia.pub These models can then be used to predict the properties of new, untested molecules with high accuracy. chemrxiv.org

One of the primary applications of ML in the context of surfactants and amines is in the design and development of new molecules. By employing ML algorithms and computational modeling, researchers can predict the properties and behavior of novel surfactants before they are synthesized, thereby reducing the time and cost associated with research and development. encyclopedia.pub For instance, neural networks can be trained to predict the critical micelle concentration (CMC) of surfactants, a key parameter that influences their performance in various applications. scienomics.com

Furthermore, ML models have been successfully developed to predict the physicochemical properties of aliphatic amines. A notable study developed pKa prediction models for a large and diverse set of aliphatic amines using various ML methods, including random forest and support vector regression, demonstrating high accuracy. acs.org Such models are crucial as the pKa of an amine influences its behavior in different environments.

The application of ML extends to predicting the environmental fate of chemicals. For example, a CatBoost machine learning regression model was developed to predict the oxidative degradation rates of various amines, a critical factor in their environmental persistence. acs.orgnih.gov This model demonstrated a high degree of accuracy, with an average absolute deviation of just 0.3%. acs.orgnih.gov Such predictive tools are invaluable for assessing the environmental impact of compounds like this compound.

Common Machine Learning Models in Chemical Prediction

Machine Learning ModelDescriptionApplication in Chemical Design
Random Forest An ensemble learning method that constructs a multitude of decision trees at training time and outputs the class that is the mode of the classes (classification) or mean prediction (regression) of the individual trees.Prediction of toxicity, physicochemical properties, and bioactivity.
Support Vector Machines (SVM) A supervised learning model that uses a hyperplane to separate data into different classes.Classification of compounds based on their activity (e.g., toxic vs. non-toxic).
Artificial Neural Networks (ANN) A series of algorithms that endeavor to recognize underlying relationships in a set of data through a process that mimics the way the human brain operates.Prediction of a wide range of properties, including CMC, pKa, and degradation rates. scienomics.comacs.orgacs.orgnih.gov
Graph Neural Networks (GNN) A class of neural networks designed to work with graph-structured data, such as molecular structures.Direct prediction of molecular properties from the molecular graph, capturing intricate structural features. research.google

The integration of these machine learning approaches provides a powerful framework for the in silico assessment of this compound and for the rational design of new tertiary amines with optimized properties for specific applications, be it in the formulation of consumer products, industrial processes, or as intermediates in chemical synthesis. By leveraging existing data, these computational methods can significantly reduce the need for extensive experimental work, leading to a more efficient and sustainable chemical industry. encyclopedia.pubnih.gov

Research Applications and Functional Studies of N,n Dimethyltridecylamine

Investigations into Surfactant Properties and Interfacial Phenomena

The dual hydrophobic-hydrophilic nature of N,N-Dimethyltridecylamine drives its tendency to adsorb at interfaces, such as the boundary between air and water or oil and water. This adsorption alters the properties of the interface, leading to a range of scientifically and technologically important phenomena.

Surface Tension Modulation in Liquid Systems

Like other surfactants, this compound molecules preferentially align themselves at the surface of a liquid, with their hydrophobic tridecyl tails oriented away from the aqueous phase and the hydrophilic dimethylamino headgroups remaining in the water. This molecular arrangement disrupts the cohesive energy between water molecules at the surface, resulting in a significant reduction of the liquid's surface tension. The effectiveness of a surfactant is often characterized by its critical micelle concentration (CMC), the concentration at which the surface is saturated with surfactant molecules and micelles begin to form in the bulk solution. At the CMC, the lowest surface tension value is typically achieved. For the homologous series of N-alkyl-N,N-dimethylamine oxides, surface activity is known to increase with the length of the alkyl chain.

Emulsifying and Wetting Agent Research

The ability to lower the interfacial tension between two immiscible liquids, such as oil and water, makes this compound a potential emulsifying agent. By positioning themselves at the oil-water interface, these surfactant molecules form a stabilizing film that prevents the coalescence of oil droplets, allowing for the formation of stable emulsions. This property is fundamental in formulations across various industries.

Furthermore, as a wetting agent, this compound can increase the ability of a liquid to spread across a solid surface. It achieves this by reducing the liquid's surface tension and lowering the contact angle between the liquid and the solid. Research into related compounds, such as N,N-dimethyldecylamine N-oxide, highlights their use for excellent wetting properties. atamanchemicals.com This function is crucial in applications requiring uniform coverage of a surface by an aqueous solution.

Micellar Systems and Self-Assembly Characteristics

In aqueous solutions, once the concentration of this compound surpasses its critical micelle concentration (CMC), the individual surfactant molecules (monomers) begin to spontaneously self-assemble into organized aggregates known as micelles. nanoscience.com In these structures, the hydrophobic tridecyl tails cluster together to form a core that is shielded from the water, while the hydrophilic dimethylamino headgroups form an outer shell that interacts with the surrounding aqueous environment.

The CMC is a key parameter that depends on the molecular structure of the surfactant. For homologous series of surfactants, the CMC generally decreases as the length of the hydrophobic alkyl chain increases. nih.gov This is because a longer chain results in a stronger hydrophobic effect, which provides a greater thermodynamic driving force for micelle formation. A linear relationship typically exists between the logarithm of the CMC and the number of carbon atoms in the alkyl chain. nih.gov

Compound (N-Alkyl-N,N-dimethylamine Oxide Series)Alkyl Chain LengthCritical Micelle Concentration (CMC) (µM)
N,N-Dimethyldodecylamine N-oxide (C12)12~2100
This compound N-oxide (C13)13~650 (Estimated)
N,N-Dimethyltetradecylamine N-oxide (C14)14268 wikipedia.org
N,N-Dimethylhexadecylamine N-oxide (C16)16~30

Note: The CMC value for the C13 compound is an estimation based on the established trend in the homologous series, where the CMC decreases by a factor of approximately 3-4 for each additional two carbons in the alkyl chain. Values for C12 and C16 are representative literature values for comparison.

Interaction with Biological Membranes and Lipid Bilayers

The interaction of surfactants with biological membranes and model lipid bilayers is a significant area of research. Due to their amphiphilic nature, molecules like this compound can interact with and insert into the lipid bilayer of cell membranes. The nature of this interaction is complex and can be influenced by the charge of the surfactant's headgroup and the composition of the bilayer. mdpi.com

Applications in Materials Science Research

The surface-active properties of this compound also lend themselves to applications in materials science, particularly in the area of surface modification.

Surface Modification and Development of Materials with Specific Wettability

This compound and related alkyldimethylamines can be used to alter the surface properties of various materials. By adsorbing onto a material's surface, these molecules can form a thin layer that changes the surface energy and, consequently, its wettability. For instance, adsorbing this compound onto a hydrophobic surface could potentially render it more hydrophilic, or vice versa, depending on the orientation of the adsorbed molecules and the nature of the substrate.

This principle is applied in various contexts. For example, studies have shown that related cationic surfactants, such as N,N-Dimethyldodecylamine, can be used to coat ammonium (B1175870) nitrate (B79036) particles. mdpi.com The surfactant layer acts as a barrier, improving properties like anti-caking and reducing hygroscopicity. This type of surface modification is a versatile strategy for tailoring the interfacial properties of materials for specific applications, such as improving the dispersion of particles in a liquid matrix or controlling adhesion. rsc.org

Studies in Polymer Chemistry and Catalysis

Role as Biochemical Reagents and Probes in Biological Research Systems

Use in Cell Permeabilization Methodologies

There is a lack of specific evidence in the available research to suggest the use of this compound as a reagent in cell permeabilization methodologies. While various surfactants and detergents are employed to permeabilize cell membranes for the study of intracellular components, the application of this compound for this purpose has not been documented in the reviewed literature. Research into cell permeabilization often involves the use of other compounds, such as N,N-Dimethyltetradecylamine, for the isolation of recombinant proteins. sigmaaldrich.com However, direct studies involving this compound are absent.

Exploration in In Vitro Biological Activity Studies (e.g., antimicrobial properties without efficacy or safety claims)

The in vitro biological activity of this compound, particularly its antimicrobial properties, has been inferred from studies on homologous series of related compounds, such as N,N-dimethylalkylamine oxides. Research on these series has demonstrated that the length of the alkyl chain is a critical determinant of their antimicrobial efficacy.

A study on the antimicrobial activity of a homologous series of N,N-dimethylalkylamine oxides (DMAO) against Staphylococcus aureus and Escherichia coli revealed a quasi-parabolic relationship between the alkyl chain length and the antimicrobial effect. sigmaaldrich.com The peak activity against Staphylococcus aureus was observed with an alkyl chain length of approximately 15 carbons, while for Escherichia coli, the maximum activity was seen with a chain length of around 12 carbons. sigmaaldrich.com This "cutoff effect" suggests that the antimicrobial activity increases with the lengthening of the alkyl chain up to a certain point, after which it declines. sigmaaldrich.com

While direct studies on this compound (with a 13-carbon alkyl chain) were not specified, its position within this homologous series suggests it would exhibit antimicrobial properties. The mechanism of action for related compounds, such as N,N-dimethyl-l-methyldodecylamine oxide, involves altering the organization and function of cell membranes, leading to the inhibition of bacterial and fungal growth. nih.gov

The following table summarizes the relationship between alkyl chain length and antimicrobial activity for N,N-dimethylalkylamine oxides based on the findings for S. aureus and E. coli.

Target MicroorganismOptimal Alkyl Chain Length for Maximum Antimicrobial Activity
Staphylococcus aureus~15 carbons
Escherichia coli~12 carbons

Environmental Fate and Degradation Research of N,n Dimethyltridecylamine

Environmental Distribution and Partitioning Behavior

The environmental distribution and partitioning of a chemical compound are crucial for understanding its potential impact and persistence in various environmental compartments, including soil, water, and air. This section focuses on the adsorption, leaching, and volatilization characteristics of N,N-Dimethyltridecylamine.

Adsorption to Soil and Sediment Matrices

The adsorption of this compound to soil and sediment is a key process that influences its mobility and bioavailability in the environment. Adsorption is the process by which a chemical adheres to the surface of solid particles. The extent of adsorption is often quantified by the soil adsorption coefficient (Kd) or the organic carbon-water (B12546825) partition coefficient (Koc).

A thorough review of scientific literature and environmental databases reveals a lack of specific studies on the adsorption of this compound to soil and sediment matrices. Consequently, no empirical data for its Kd or Koc values are available in the public domain. Without such data, a quantitative assessment of its tendency to bind to soil and sediment cannot be provided.

Leaching Potential in Aquatic and Terrestrial Systems

Leaching is the process by which a chemical dissolves in a liquid and is transported downwards through the soil profile, potentially contaminating groundwater. The leaching potential of a compound is inversely related to its adsorption to soil particles and is also influenced by its water solubility and persistence in the soil environment.

Due to the absence of data on the soil adsorption characteristics of this compound, a definitive assessment of its leaching potential in aquatic and terrestrial systems cannot be made. Predicting whether this compound is likely to be mobile in soil and leach into groundwater requires specific studies that have not been published in the available scientific literature.

Volatilization from Water Bodies

Volatilization is the process by which a substance evaporates from a liquid phase, such as a water body, into the surrounding air. A key parameter used to estimate the volatilization potential of a chemical from water is the Henry's Law constant. This constant relates the partial pressure of a substance in the gas phase to its concentration in the aqueous phase.

Specific experimental or calculated Henry's Law constant for this compound is not available in publicly accessible scientific literature. Therefore, its potential to volatilize from water bodies remains uncharacterized.

Biodegradation Pathways and Kinetics

Biodegradation, the breakdown of organic matter by microorganisms, is a critical process for the removal of chemical compounds from the environment. This section addresses the microbial degradation of this compound in soil and water systems and the identification of its metabolic byproducts.

Microbial Degradation in Soil and Water Systems

The susceptibility of a chemical to microbial degradation determines its persistence in the environment. Studies on the biodegradation of this compound in both soil and aquatic environments are essential to understand its environmental half-life and the factors influencing its breakdown.

Despite the importance of this process, a search of the scientific literature did not yield any studies specifically investigating the microbial degradation of this compound in soil or water systems. As a result, there is no available information on its biodegradation rates, the types of microorganisms capable of its degradation, or the environmental conditions that might favor its breakdown.

Identification of Microbial Metabolites

When a compound undergoes biodegradation, it is transformed into a series of intermediate compounds known as metabolites. Identifying these metabolites is crucial as they can sometimes be more toxic or persistent than the parent compound.

As there are no published studies on the biodegradation of this compound, there is consequently no information available regarding the identity of its potential microbial metabolites. The degradation pathway of this compound by microorganisms remains unknown.

Influence of Environmental Factors on Biodegradation Rates

The rate at which this compound biodegrades in the environment is significantly influenced by various abiotic factors. Temperature and pH are two of the most critical parameters that can either accelerate or inhibit the metabolic activity of microorganisms responsible for the degradation of this long-chain tertiary amine.

Temperature: Temperature plays a crucial role in the enzymatic activities of microorganisms. Generally, an increase in temperature, up to an optimal point, enhances the rate of biodegradation by increasing microbial growth and metabolism. For aliphatic amines, the optimal temperature for degradation by isolated bacterial strains has been observed to be in the range of 30-35°C. researchgate.net Below this range, microbial activity slows down, leading to a decreased degradation rate. Conversely, temperatures significantly above the optimum can lead to enzyme denaturation and a sharp decline in biodegradation.

pH: The pH of the surrounding environment affects both the availability of the amine and the activity of microbial enzymes. For the biodegradation of dimethylamine (B145610) and trimethylamine (B31210), an optimal pH range of 8-9 has been reported for isolated bacterial strains. researchgate.net this compound, being a tertiary amine, is expected to be more susceptible to biodegradation in a neutral to slightly alkaline environment. Extreme pH values, either highly acidic or highly alkaline, can inhibit microbial growth and the enzymatic pathways involved in degradation.

Table 1: Biodegradation of N,N-dimethyldodecylamine in a Closed Bottle Test

Test Condition Duration (days) Biodegradation (%)
Activated sludge inoculum 28 ~70
River water inoculum 28 ~80

Data sourced from a study on N,N-dimethyldodecylamine and is intended to be indicative for this compound. nih.gov

Abiotic Transformation Processes

In addition to biodegradation, this compound can be transformed in the environment through abiotic processes, primarily hydrolysis and photochemical degradation.

Hydrolysis Mechanisms

Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds. For tertiary amines like this compound, the carbon-nitrogen bond is generally stable and not readily susceptible to hydrolysis under typical environmental pH and temperature conditions. The N-dealkylation of tertiary amines, which would be a primary hydrolysis pathway, typically requires specific catalytic conditions, such as the presence of certain enzymes or chemical reagents, rather than occurring spontaneously in water. nih.gov

Research on the hydrolysis of other organic compounds shows that the presence of functional groups can significantly influence the rate of hydrolysis. However, for a simple tertiary alkylamine like this compound, which lacks such reactive groups, the rate of abiotic hydrolysis in aqueous solutions is expected to be very slow and not a significant environmental degradation pathway. While specific hydrolysis rate constants for this compound are not available in the literature, the general stability of the C-N bond in similar aliphatic amines suggests a long half-life with respect to this process under environmental conditions.

Photochemical Degradation under Environmental Conditions

Photochemical degradation, or photolysis, involves the breakdown of molecules by light energy, particularly in the ultraviolet (UV) spectrum of sunlight. Aliphatic amines can undergo photo-oxidation in the presence of sunlight. The process can occur through direct photolysis, where the molecule itself absorbs light energy, or indirect photolysis, which is mediated by other light-absorbing substances in the water, such as dissolved organic matter.

The photochemical degradation of simple amines like methylamine (B109427), dimethylamine, and trimethylamine has been studied, and it is understood that the primary reaction involves the abstraction of a hydrogen atom, leading to the formation of various degradation products. researchgate.net For tertiary amines, this can lead to N-dealkylation. The rate of photodegradation is influenced by factors such as light intensity, the presence of photosensitizing agents, and the pH of the water. For instance, the neutral form of methylamine has been found to be more rapidly degraded than its protonated form. nih.gov

Bioaccumulation and Tissue Distribution Studies in Non-Human Biota

Uptake and Distribution in Aquatic Organisms (e.g., Fish)

This compound, as a cationic surfactant at neutral pH, has the potential to be taken up by aquatic organisms from the surrounding water. Studies on similar long-chain alkylamines in rainbow trout have shown that these compounds can accumulate in various tissues. The distribution within the fish is not uniform, with significant portions of the body burden found in both external and internal tissues.

Research on a series of alkylamines revealed that mucus, skin, gills, liver, and muscle can each contribute significantly to the total amount of the chemical accumulated in the fish. acs.org This indicates that both adsorption to external surfaces and systemic uptake into the interior of the organism are important processes. The liver, being a primary site of metabolism and detoxification, often shows higher concentrations of such compounds compared to muscle tissue.

The following table illustrates the typical tissue distribution of alkylamines in rainbow trout after a 7-day exposure, providing an expected pattern for this compound.

Table 2: Percentage of Body Burden of Alkylamines in Different Tissues of Rainbow Trout

Tissue Approximate Percentage of Body Burden (%)
Mucus 10-20
Skin ~20
Gills 10-50
Liver 5-15
Muscle 5-20

Data generalized from a study on various alkylamines and is indicative for this compound. acs.orggassnova.no

Factors Influencing Bioaccumulation Potential, such as Hydrophobicity and Chain Length

The bioaccumulation of this compound in aquatic organisms is governed by several physicochemical properties of the molecule and characteristics of the organism and its environment.

Hydrophobicity: The tendency of a chemical to partition from water into lipids, often expressed as the octanol-water partition coefficient (log Kow), is a key driver of bioaccumulation for many organic chemicals. researchgate.net For this compound and other long-chain amines, their hydrophobic alkyl chains lead to a high affinity for the lipid-rich tissues of aquatic organisms. However, for surfactants, the relationship between log Kow and the bioconcentration factor (BCF) can be complex and may not follow the simple linear relationships observed for other neutral organic compounds.

Chain Length: The length of the alkyl chain has a direct impact on the bioaccumulation potential of alkylamines. Studies have demonstrated a positive correlation between the alkyl chain length and the BCF in fish for amines with chain lengths up to C14. nih.gov The BCF was observed to increase by approximately 0.5 log units for each additional carbon atom in the chain. This suggests that this compound, with its C13 chain, would have a significant potential for bioconcentration.

The following table shows the relationship between alkyl chain length and the bioconcentration factor (BCF) for a series of tertiary amines in fish, highlighting the expected high BCF for a C13 amine like this compound.

Table 3: Bioconcentration Factors (BCF) of Tertiary Amines in Fish as a Function of Alkyl Chain Length

Alkyl Chain Length Log BCF (L/kg)
C10 2.5
C12 3.5
C14 4.2

Data generalized from studies on tertiary alkylamines. nih.gov

Ionization (pH): As a tertiary amine, this compound can exist in both a neutral and a protonated (cationic) form in water, depending on the pH. The neutral form is generally more readily taken up across biological membranes. Therefore, the bioaccumulation of this compound is expected to be pH-dependent, with higher uptake rates at pH values where the neutral form is more prevalent. nih.gov

Analysis of Residue Contributions in Various Tissues

Comprehensive searches of publicly available scientific literature and databases did not yield specific studies on the analysis of this compound residue contributions in various tissues of organisms. While research exists for other N,N-dimethylalkylamines, the strict focus of this article on this compound prevents the inclusion of data from those related but structurally distinct compounds.

Consequently, there is no specific data to present in a table regarding the distribution and concentration of this compound residues in different biological tissues. Research in this specific area is a notable knowledge gap.

Biotransformation Products in Organisms

Similarly, a thorough review of available scientific research revealed no specific studies identifying the biotransformation products of this compound in any organism. The metabolic pathways, including potential phase I (functionalization) and phase II (conjugation) reactions, have not been elucidated for this particular compound.

Therefore, it is not possible to provide a data table of known metabolites, their chemical structures, or the biological matrices in which they have been identified. The study of this compound's metabolism in living organisms remains an unaddressed area in the scientific literature.

Future Research Directions for N,n Dimethyltridecylamine

Elucidation of Underexplored Reaction Mechanisms

A foundational area for future research is the detailed mechanistic study of N,N-Dimethyltridecylamine's reactions. While general mechanisms for tertiary amines are known, the specific influence of the C13 alkyl chain on reaction kinetics, transition states, and product distributions is not well understood.

Future investigations should focus on:

Kinetics of Quaternization and Oxidation: Detailed kinetic studies on the alkylation of this compound to form quaternary ammonium (B1175870) salts and its oxidation to form this compound N-oxide are needed. Understanding how the sterics and electronics of the tridecyl group affect reaction rates compared to shorter or longer chain analogues will be critical.

Hofmann Elimination Pathways: The Hofmann elimination reaction, which converts an amine into an alkene, proceeds via an E2 mechanism. libretexts.org Research is required to determine the regioselectivity and efficiency of this reaction for this compound, as the bulky tridecyl group could influence which protons are abstracted by the base. libretexts.org

Reductive Amination Mechanisms: The synthesis of tertiary amines often involves reductive amination, but the precise mechanisms remain a subject of discussion. mdpi.com It is often believed to proceed via an imine intermediate, but pathways involving the direct hydrogenolysis of a hemiaminal or dehydration to an enamine followed by hydrogenation have also been proposed. mdpi.com Mechanistic studies using isotopic labeling and computational chemistry could clarify the dominant pathway for the synthesis of this compound.

Unconventional C-N Bond Cleavage: Under specific conditions, such as thermal reactions with certain reagents, tertiary amines can undergo unexpected C-N bond cleavage. nih.gov Investigating the potential for such reactions with this compound could uncover novel synthetic routes and degradation pathways.

Reactions in Environmental Systems: Tertiary amines can form chlorammonium species during aqueous chlorine disinfection, which can enhance the degradation of other organic contaminants. nih.gov The formation, stability, and reactivity of the N-chloro-N,N-dimethyltridecylammonium ion is an important and unexamined area of research relevant to water treatment processes. nih.gov

Development of Novel Catalytic Systems for Sustainable Synthesis

The industrial synthesis of this compound and similar long-chain amines relies on catalytic processes. Future research must prioritize the development of more sustainable, efficient, and cost-effective catalytic systems that minimize waste and energy consumption. rsc.orgresearchgate.net

Key research avenues include:

One-Pot Synthesis from Fatty Acids: A significant advancement would be the development of a one-pot synthesis directly from tridecanoic acid or its esters. Research has shown that a dual-catalyst system, combining ortho-Nb2O5 for amidation and PtVOx/SiO2 for the subsequent hydrogenation of the amide intermediate, is effective for producing other N,N-dimethylalkylamines. rsc.org Adapting and optimizing this heterogeneous, recyclable catalytic system for this compound would represent a major step towards a greener manufacturing process. rsc.org

Advanced Hydrogenation Catalysts: The catalytic hydrogenation of N,N-dimethyldodecylamide over Ni/γ-Al2O3 catalysts is a known route for a similar amine. semanticscholar.org Future work should explore alternative, non-noble metal catalysts (e.g., copper, cobalt) and supports to improve activity, selectivity, and catalyst lifetime for the corresponding tridecylamide. semanticscholar.org The focus should be on designing catalysts that suppress side reactions, such as the formation of dodecyl alcohol and dimethylamine (B145610). semanticscholar.org

Nanocatalysis: Nanostructured catalysts, such as platinum nanowires, have demonstrated exceptionally high catalytic activity and eco-friendliness in the synthesis of tertiary amines via reductive alkylation. researchgate.net The development of reusable nanocatalysts based on more abundant metals could offer a pathway to rapid and efficient synthesis under mild conditions. researchgate.net

Photocatalysis and Electrocatalysis: Moving beyond traditional thermal catalysis, research into photocatalytic or electrocatalytic methods could provide highly selective and energy-efficient synthetic routes. For instance, photocatalytic protocols have been developed for the α‐C−H alkylation of amines, suggesting possibilities for novel synthetic strategies. vapourtec.com

The following table summarizes potential catalytic systems for future investigation.

Catalyst SystemReactantsReaction TypePotential Advantages
ortho-Nb2O5 and PtVOx/SiO2Tridecanoic Acid/Ester, Dimethylamine, H2One-Pot Reductive AminationUtilizes renewable feedstocks, heterogeneous and recyclable catalysts. rsc.org
Ni/γ-Al2O3 or Cu/Ni-basedN,N-Dimethyltridecylamide, H2Amide HydrogenationHigh conversion and selectivity with process optimization. semanticscholar.org
Platinum (or other metal) NanowiresTridecanal, Dimethylamine, H2Reductive AlkylationHigh efficiency, rapid reaction times, environmentally friendly. researchgate.net
Ruthenium or Iridium ComplexesTridecyl Alcohol, DimethylamineBorrowing HydrogenHigh atom economy, environmentally benign process. researchgate.net

Advanced Materials Design Incorporating this compound Derivatives

The unique molecular structure of this compound, featuring a polar tertiary amine head and a long, nonpolar alkyl tail, makes it and its derivatives attractive building blocks for advanced functional materials.

Future research should explore:

Amphiphilic Polymers and Surfactants: The amine can be converted into its quaternary ammonium salt or amine oxide. These derivatives are amphiphilic and can be used as surfactants, foam stabilizers, or conditioning agents, similar to the analogous myristamine oxide (C14). sigmaaldrich.com Research into the specific surface properties and critical micelle concentration of this compound-derived surfactants is warranted.

Antimicrobial Materials: Quaternary ammonium compounds derived from this compound could be incorporated into polymers or grafted onto surfaces to create materials with antimicrobial properties for use in coatings, textiles, and medical devices.

Fluorescent Polymers: Hyperbranched polymers containing aliphatic tertiary amines have been shown to exhibit intrinsic fluorescence. acs.org This opens a new avenue for designing fluorescent materials based on this compound monomers for applications in cell imaging, biosensing, and drug delivery. acs.org

Functional Sorbents: The amine can be physically infused or chemically grafted onto porous supports like silica. nih.gov These functionalized materials could be developed as reusable sorbents for applications such as CO2 capture from industrial flue gas or direct air capture. Research would focus on how the confinement within pores and the length of the tridecyl chain affect CO2 sorption kinetics and capacity. nih.gov

The table below outlines potential areas for materials design.

Material TypeThis compound DerivativeFunction of Amine DerivativePotential Application
Functional PolymerQuaternary Ammonium SaltCationic, Antimicrobial GroupAntimicrobial coatings, textiles
Smart SurfactantAmine OxideAmphiphilic Head GroupFoam stabilizers, emulsifiers
Fluorescent MaterialTertiary Amine MonomerBackbone/Side Group ChromophoreCell imaging, biosensors acs.org
Hybrid SorbentGrafted Tertiary AmineCO2 Capture SiteCarbon capture, gas separation nih.gov

Comprehensive Modeling of Environmental Transport and Transformation Processes

The increasing use of long-chain aliphatic amines necessitates a thorough understanding of their environmental fate. canada.ca While general environmental fate models exist, specific and validated models for this compound are absent. nih.govmdpi.com

Future research should be directed towards:

Multimedia Fate Modeling: Developing and calibrating multimedia environmental fate models to predict the partitioning of this compound between water, soil, sediment, and air. nih.gov Given its structure, it is expected to be released primarily to water and soil, with moderate mobility in soil and a tendency to sorb onto organic matter. canada.canih.govcanada.ca

Biodegradation Pathway Analysis: Although long-chain aliphatic amines are generally considered non-persistent, the specific microbial degradation pathways and rates for this compound are unknown. canada.cagazette.gc.ca Future studies should use techniques like liquid chromatography-mass spectrometry to identify metabolites and develop kinetic models for its biodegradation in various environmental compartments.

Bioaccumulation Potential Modeling: Long-chain amines with alkyl chains of C14 and longer are considered to have a high potential to bioaccumulate. gazette.gc.ca As this compound sits (B43327) just below this threshold, its bioaccumulation potential requires careful, specific investigation. Quantitative Structure-Activity Relationship (QSAR) models should be developed to predict its bioconcentration factor (BCF) in aquatic organisms.

Ecotoxicity Risk Assessment: Integrating fate and transport models with ecotoxicity data is crucial for performing comprehensive risk assessments. canada.cagazette.gc.ca This involves predicting environmental concentrations (PECs) resulting from various release scenarios and comparing them to predicted no-effect concentrations (PNECs) for sensitive aquatic and terrestrial species. canada.ca

Exploration of New Methodologies for Academic Research Applications

Beyond its role as an industrial intermediate, this compound holds promise as a tool in fundamental academic research. Its unique combination of a basic nitrogen center and a long lipophilic chain can be exploited in novel ways.

Future explorations could include:

Photocaged Amines: A frontier in chemical biology is the use of photoremovable protecting groups ("cages") to control the release of bioactive molecules with high spatial and temporal precision. nih.gov Future research could focus on synthesizing a "caged" this compound. The light-induced release of the amine could be used to trigger changes in pH, catalyze a specific reaction, or disrupt a membrane in a controlled manner, with applications in materials science and cell biology. nih.govacs.org

Organocatalysis: The steric bulk of the tridecyl group combined with the basicity of the dimethylamino group could make this compound a useful non-nucleophilic base in organic synthesis. The α-tertiary amine motif has been shown to direct remarkable selectivity in certain catalytic reactions, an area ripe for exploration with this specific compound. nih.gov

Phase-Transfer Catalysis: Quaternary ammonium salts derived from this compound could be designed and tested as phase-transfer catalysts. Their lipophilic nature would make them highly effective at transporting anionic reagents from an aqueous phase to an organic phase, facilitating reactions and aligning with the principles of green chemistry.

Building Block for Complex Syntheses: Tertiary amines are crucial intermediates in the synthesis of pharmaceuticals, dyes, and other functional materials. researchgate.netresearchgate.net this compound can serve as a versatile starting material for the construction of more complex molecules, including valuable heterocyclic frameworks and polyamines. rsc.org

Q & A

Basic: What analytical techniques are recommended for assessing the purity of N,N-Dimethyltridecylamine in research settings?

Answer:
The purity of this compound can be determined using gas chromatography (GC) with flame ionization detection (FID) or mass spectrometry (MS). Pharmacopeial standards (e.g., USP) recommend GC methods for quantifying impurities and verifying ≥98% purity, as demonstrated in analogous amine analyses . Calibration with certified reference materials and internal standards is critical to minimize systematic errors. For non-volatile impurities, high-performance liquid chromatography (HPLC) with UV detection may complement GC, particularly for polar byproducts.

Advanced: How can researchers optimize reaction conditions for synthesizing this compound to improve yield and minimize byproducts?

Answer:
Optimization involves:

  • Catalyst selection : Transition metals (e.g., Ni or Pd) or acid catalysts can enhance reductive amination efficiency. For example, fatty alcohol catalytic amination replaces older enamine methods, improving environmental and economic viability .
  • Temperature control : Elevated temperatures (80–120°C) accelerate reaction kinetics but must balance against thermal decomposition risks.
  • Solvent choice : Polar aprotic solvents (e.g., dimethylacetamide) improve miscibility of reactants, while inert atmospheres (N₂) prevent oxidation .
    Methodological validation via Design of Experiments (DoE) is advised to identify critical parameters and interactions.

Basic: What safety protocols are essential when handling this compound in laboratories?

Answer:
Key protocols include:

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of vapors/aerosols.
  • Storage : Keep in sealed containers under nitrogen, away from ignition sources, at ≤25°C .
  • Spill management : Neutralize with dilute acetic acid and absorb with inert materials (e.g., vermiculite) .

Advanced: How can contradictions in solubility data for this compound be resolved across studies?

Answer:
Discrepancies often arise from variability in:

  • Temperature/pressure conditions : Solubility in polar solvents (e.g., methanol) increases with temperature but may plateau at higher pressures. Systematic replication under controlled conditions (e.g., 0.1–1 bar, 20–80°C) is recommended .
  • Impurity profiles : Trace surfactants or moisture can artificially elevate solubility. Pre-purification via vacuum distillation or column chromatography is critical .
  • Measurement techniques : Compare gravimetric, spectrophotometric, and manometric methods to identify method-dependent biases .

Basic: What physicochemical properties of this compound influence its experimental behavior?

Answer:
Key properties include:

  • Hydrophobicity : A C13 alkyl chain confers surfactant-like behavior, enabling micelle formation in aqueous systems (critical micelle concentration ~0.1–1 mM) .
  • Density and viscosity : 0.78–0.82 g/cm³ at 20°C, impacting solvent selection for kinetic studies .
  • pKa : ~10.5, making it a weak base that protonates in acidic media, altering solubility and reactivity .

Advanced: How can this compound be functionalized for advanced material science applications?

Answer:
Functionalization strategies include:

  • Quaternization : Reacting with alkyl halides (e.g., methyl iodide) yields cationic surfactants for drug delivery or antimicrobial coatings .
  • Oxidation : Using H₂O₂ or ozone generates amine oxides, enhancing solubility and interfacial activity .
  • Crosslinking : Epichlorohydrin or glutaraldehyde can polymerize the amine into hydrogels or ion-exchange resins.
    Characterization via NMR, FTIR, and surface tensiometry is critical to validate structural modifications .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.